molecular formula C17H16Cl2FN3S B2385888 N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide CAS No. 637325-44-1

N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide

Cat. No.: B2385888
CAS No.: 637325-44-1
M. Wt: 384.29
InChI Key: WLZUIPNIRBTWMT-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide is a piperazine-carbothioamide derivative featuring dual halogenated aromatic substituents: a 4-chloro-2-fluorophenyl group attached to the thiourea nitrogen and a 3-chlorophenyl moiety at the piperazine ring.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2FN3S/c18-12-2-1-3-14(10-12)22-6-8-23(9-7-22)17(24)21-16-5-4-13(19)11-15(16)20/h1-5,10-11H,6-9H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZUIPNIRBTWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide typically involves the reaction of 4-(3-chlorophenyl)piperazine with 4-chloro-2-fluoroaniline in the presence of a suitable carbothioamide-forming reagent. Common reagents used in this synthesis include thiophosgene or carbon disulfide, often under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using the same reagents and conditions as in the laboratory synthesis, but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Critical Analysis of Substituent Impact

  • Halogenation : Chloro and fluoro groups (e.g., in the target compound and Compound 31) enhance membrane permeability and target binding via hydrophobic interactions .
  • Heteroaromatic Substituents : Pyridinyl or benzimidazole groups (e.g., NCT-503, Compound 4d) improve solubility and enable π-π stacking with biological targets .
  • Trifluoromethyl Groups : In NCT-503 and ML267, these groups confer metabolic stability and electronic effects critical for enzyme inhibition .

Biological Activity

N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the compound's biological activity, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structure and Composition

The compound has the following chemical characteristics:

  • Molecular Formula : C18H18Cl2FN3S
  • Molecular Weight : 382.26 g/mol
  • LogP : 4.4519
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 1
  • Polar Surface Area : 28.55 Ų
PropertyValue
Molecular FormulaC18H18Cl2FN3S
Molecular Weight382.26 g/mol
LogP4.4519
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Polar Surface Area28.55 Ų

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance, a related piperazine derivative was evaluated for its efficacy against various cancer cell lines, showing significant growth inhibition, particularly in colon carcinoma models (HCT-15) with IC50 values in the low micromolar range .

The proposed mechanism of action for this class of compounds involves the inhibition of specific enzymes critical for cancer cell metabolism. For example, inhibitors targeting the enzyme phosphoglycerate dehydrogenase (PHGDH) have shown promising results, suggesting that this compound may similarly affect metabolic pathways crucial for tumor growth .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the thiourea group in the structure is essential for maintaining biological activity. Variations in substituents on the piperazine ring and phenyl groups can significantly influence potency and selectivity against target enzymes .

Study 1: Inhibition of PHGDH

A comprehensive study focused on the optimization of piperazine derivatives for PHGDH inhibition revealed that modifications to the thiourea moiety enhanced inhibitory potency. The compound demonstrated a dose-dependent response with an IC50 value of approximately 5.4 µM in biochemical assays .

Study 2: Anticancer Efficacy

In another investigation, a series of piperazine derivatives, including those structurally similar to this compound, were screened against multiple cancer cell lines. The results indicated that compounds with electron-withdrawing groups such as chlorine significantly increased anticancer activity, highlighting the importance of substituent effects on biological outcomes .

Q & A

Q. What are the established synthetic methodologies for N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide?

The synthesis typically involves multi-step nucleophilic substitution and thiourea formation. For example:

  • Step 1 : React 1-(3-chlorophenyl)piperazine with a chloro-fluoroaryl isothiocyanate in tetrahydrofuran (THF) under reflux (40–70°C, 2–4 hours).
  • Step 2 : Purify via reversed-phase column chromatography (acetonitrile/water with 0.1% trifluoroacetic acid) to isolate the product .
  • Key reagents : Di(1H-imidazol-1-yl)methanethione for thiourea formation, and dimethylpyridin-2-amine as a nucleophile .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 6.40–7.42 ppm, piperazine protons at δ 3.32–4.68 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 418.3578 vs. calculated 418.10) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C=S stretch at 1386 cm1^{-1}) .

Q. What structural features influence its reactivity and bioactivity?

  • The piperazine core enables hydrogen bonding with biological targets (e.g., PLA2 enzyme) .
  • Halogenated aryl groups (4-chloro-2-fluorophenyl and 3-chlorophenyl) enhance lipophilicity and target binding via hydrophobic interactions .

Advanced Research Questions

Q. How can researchers optimize synthesis yield for this compound?

Low yields (e.g., 26% in ) may arise from:

  • Solvent choice : Polar aprotic solvents (DMSO) improve intermediate solubility .
  • Catalyst optimization : Sonication during synthesis homogenizes reaction mixtures, reducing side products .
  • Purification : Gradient elution in reversed-phase chromatography enhances separation efficiency .

Q. What methodologies validate its anti-inflammatory or enzyme-inhibitory activity?

  • In vitro PLA2 inhibition : Measure hydrolysis of radiolabeled phospholipids in a colorimetric assay .
  • Molecular docking : Use AutoDock Vina with grid parameters (14×10×12 Å) centered on PLA2’s active site (PDB: 1DB4). Key interactions include hydrogen bonds with Arg55 and hydrophobic contacts with Leu2 .
  • Cellular assays : Quantify lactate dehydrogenase (LDH) release in AAPH-induced erythrocyte damage models to assess membrane stabilization .

Q. How should researchers address contradictory data in biological activity studies?

  • Purity verification : Re-analyze compound purity via HPLC (>95%) to rule out impurities affecting results .
  • Assay standardization : Ensure consistent enzyme concentrations (e.g., PLA2 at 0.1 U/mL) and incubation times (30–60 minutes) across studies .
  • Cross-model validation : Compare activity in both cell-free (enzyme inhibition) and cell-based (e.g., MCF7 cytotoxicity) assays .

Q. What computational approaches predict its pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to estimate logP (~3.5), indicating moderate blood-brain barrier permeability .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability (e.g., PLA2) over 100 ns to validate binding mode persistence .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • pH stability : Test degradation in PBS (pH 7.4) via HPLC over 24 hours. Halogen substituents enhance stability against hydrolysis .
  • Light sensitivity : Store solutions in amber vials to prevent photodegradation of the thiourea moiety .

Q. What comparative studies differentiate it from analogs like N-(4-chlorophenyl)-4-benzodioxane derivatives?

  • Structure-activity relationship (SAR) : Replace the 4-chloro-2-fluorophenyl group with benzodioxane to assess PLA2 inhibition changes (e.g., IC50_{50} shifts from 5.2 µM to 12.4 µM) .
  • Thermodynamic solubility : Compare solubility in DMSO; fluorinated analogs show 20% higher solubility than chlorinated derivatives .

Q. What analytical challenges arise in quantifying trace impurities?

  • LC-MS/MS detection : Use a C18 column (2.6 µm, 100 Å) with electrospray ionization to identify byproducts (e.g., unreacted piperazine at m/z 155.1) .
  • Limit of quantification (LOQ) : Achieve 0.1% impurity detection via calibration curves (R2^2 > 0.99) .

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